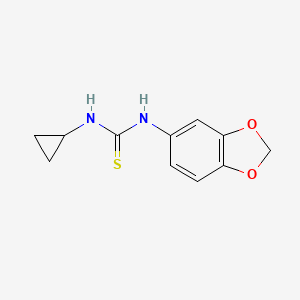
1-(1,3-Benzodioxol-5-yl)-3-cyclopropylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Benzodioxol-5-yl)-3-cyclopropylthiourea is a chemical compound that features a benzodioxole ring fused with a cyclopropylthiourea moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The benzodioxole ring is known for its presence in many bioactive molecules, which contributes to the compound’s potential biological activities.
Preparation Methods
The synthesis of 1-(1,3-Benzodioxol-5-yl)-3-cyclopropylthiourea typically involves the following steps:
Starting Materials: The synthesis begins with 1,3-benzodioxole and cyclopropyl isothiocyanate.
Reaction Conditions: The reaction is carried out in a suitable solvent such as dichloromethane or toluene, under reflux conditions.
Procedure: The 1,3-benzodioxole is reacted with cyclopropyl isothiocyanate in the presence of a base like triethylamine. The reaction mixture is stirred and heated to reflux for several hours.
Purification: The product is then purified by recrystallization or column chromatography to obtain pure this compound.
Chemical Reactions Analysis
1-(1,3-Benzodioxol-5-yl)-3-cyclopropylthiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the thiourea moiety to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
1-(1,3-Benzodioxol-5-yl)-3-cyclopropylthiourea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer properties.
Biological Studies: Researchers investigate its effects on various biological pathways, including its interaction with enzymes and receptors.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-3-cyclopropylthiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and leading to downstream effects on cellular processes. For example, it may inhibit enzymes involved in cell proliferation, leading to reduced cancer cell growth .
Comparison with Similar Compounds
1-(1,3-Benzodioxol-5-yl)-3-cyclopropylthiourea can be compared with other benzodioxole-containing compounds:
1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one:
1-(1,3-Benzodioxol-5-yl)-3-(2-aminopropyl)indole: Known for its psychoactive effects, this compound is structurally similar but has different biological activities.
The uniqueness of this compound lies in its thiourea moiety, which imparts distinct chemical and biological properties compared to other benzodioxole derivatives.
Properties
Molecular Formula |
C11H12N2O2S |
|---|---|
Molecular Weight |
236.29 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-cyclopropylthiourea |
InChI |
InChI=1S/C11H12N2O2S/c16-11(12-7-1-2-7)13-8-3-4-9-10(5-8)15-6-14-9/h3-5,7H,1-2,6H2,(H2,12,13,16) |
InChI Key |
ORYIPGLBORRTIW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=S)NC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,6-dimethyl-3-[4,4,4-trifluoro-3-(piperidin-1-yl)butanoyl]pyridin-2(1H)-one](/img/structure/B11065411.png)
![2-(4-Fluorophenyl)-5-propylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11065414.png)
![N,N'-[4-Methyl-6-(2-oxopyrrolidin-1-YL)-1,3-phenylene]dibiphenyl-2-carboxamide](/img/structure/B11065421.png)
![ethyl (2Z)-3-[(6-methoxy-1,2,3-trimethyl-1H-indol-5-yl)amino]but-2-enoate](/img/structure/B11065423.png)
![Acetamide, N-furan-2-ylmethyl-2-(4-morpholin-4-yl-[1,2,5]thiadiazol-3-yloxy)-](/img/structure/B11065426.png)
![6-(3,4-dichlorophenyl)-3-[(4-methoxyphenoxy)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11065427.png)
![4-hydroxy-3-[2-(1H-imidazol-5-yl)ethyl]-4,5,5-trimethyl-1,3-oxazolidin-2-one](/img/structure/B11065451.png)
![(5Z)-3-(2-methoxyethyl)-5-{[(4-methylphenyl)amino]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11065453.png)
![8,9-dichloro-2,3,4-trifluoro-12H-benzimidazo[2,1-b][1,3]benzothiazin-12-one](/img/structure/B11065461.png)
![2-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B11065463.png)
![Methyl 4-[({5-oxo-3-(2-phenylethyl)-2-thioxo-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11065467.png)
![(2E)-N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-3-(4-nitrophenyl)prop-2-enamide](/img/structure/B11065470.png)
![7-[2-(4-bromophenyl)-2-oxoethyl]-8-chloro-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11065475.png)
